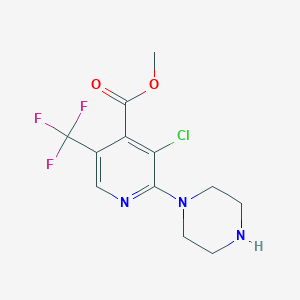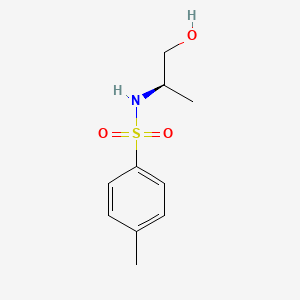
N-トシル-D-アラニノール
概要
説明
N-Tosyl-D-Alaninol is a chiral compound with the molecular formula C10H15NO3S. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of D-Alaninol. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
科学的研究の応用
Chemistry
N-Tosyl-D-Alaninol is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, N-Tosyl-D-Alaninol is used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine
The compound is employed in the synthesis of chiral drugs. Its ability to induce chirality makes it valuable in the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, N-Tosyl-D-Alaninol is used in the production of fine chemicals and intermediates for various applications, including the synthesis of flavors, fragrances, and polymers.
作用機序
Target of Action
N-Tosyl-D-Alaninol is primarily involved in the synthesis of aziridines . Aziridines are three-membered cyclic compounds containing nitrogen, which are used as building blocks in the synthesis of various bioactive compounds. The primary targets of N-Tosyl-D-Alaninol are N-tosyl imines, which are used in the synthesis of aziridines .
Mode of Action
The compound interacts with its targets through a reaction with N-tosyl imines. This reaction is facilitated by in situ generated iodomethyllithium, allowing an efficient and general synthesis of aziridines . The reaction proceeds with high diastereoselectivity, which is crucial for the synthesis of chiral compounds .
Biochemical Pathways
The biochemical pathway primarily affected by N-Tosyl-D-Alaninol is the synthesis of aziridines . Aziridines are important intermediates in organic synthesis and are used to construct a wide variety of bioactive compounds. They are also used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
Result of Action
The result of the action of N-Tosyl-D-Alaninol is the efficient and general synthesis of aziridines . These aziridines can then be used in the synthesis of a wide variety of bioactive compounds, contributing to the development of new pharmaceuticals and therapeutics.
Action Environment
The action of N-Tosyl-D-Alaninol can be influenced by various environmental factors. For instance, the reaction with N-tosyl imines is facilitated by in situ generated iodomethyllithium . Therefore, the presence and concentration of iodomethyllithium in the reaction environment can significantly influence the compound’s action, efficacy, and stability. Additionally, the reaction proceeds with high diastereoselectivity, suggesting that the stereochemical environment can also impact the outcome .
生化学分析
Biochemical Properties
N-Tosyl-D-Alaninol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine proteases, which are enzymes that cleave peptide bonds in proteins. The interaction between N-Tosyl-D-Alaninol and serine proteases involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition of the enzyme’s activity .
Cellular Effects
N-Tosyl-D-Alaninol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-Tosyl-D-Alaninol can inhibit the activity of serine proteases, which are involved in programmed cell death pathways. This inhibition can prevent mitochondrial damage and cell death, thereby protecting the cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of N-Tosyl-D-Alaninol involves its binding interactions with biomolecules. It acts as an inhibitor of serine proteases by forming a covalent bond with the enzyme’s active site. This inhibition prevents the enzyme from cleaving peptide bonds, thereby affecting various cellular processes. Additionally, N-Tosyl-D-Alaninol can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Tosyl-D-Alaninol can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that N-Tosyl-D-Alaninol can have sustained effects on cellular function, including prolonged inhibition of serine proteases and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of N-Tosyl-D-Alaninol vary with different dosages in animal models. At low doses, it can effectively inhibit serine proteases without causing significant toxicity. At high doses, N-Tosyl-D-Alaninol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s protective effects are maximized at an optimal dose, beyond which adverse effects become more pronounced .
Metabolic Pathways
N-Tosyl-D-Alaninol is involved in various metabolic pathways, including those related to the metabolism of amino acids and peptides. It interacts with enzymes such as transaminases and dehydrogenases, which are involved in the conversion of amino acids to other metabolites. These interactions can affect metabolic flux and alter the levels of certain metabolites in the cell .
Transport and Distribution
Within cells and tissues, N-Tosyl-D-Alaninol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
N-Tosyl-D-Alaninol is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, N-Tosyl-D-Alaninol can inhibit serine proteases involved in mitochondrial apoptosis pathways, thereby protecting the cells from oxidative damage .
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-Tosyl-D-Alaninol typically begins with D-Alaninol and p-toluenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of N-Tosyl-D-Alaninol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: N-Tosyl-D-Alaninol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tosyl group, yielding D-Alaninol.
Substitution: N-Tosyl-D-Alaninol can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for oxidation to sulfoxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Sodium azide (NaN3) for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
D-Alaninol: Formed through reduction.
Azido Derivatives: Formed through nucleophilic substitution.
類似化合物との比較
Similar Compounds
N-Tosyl-L-Alaninol: The L-enantiomer of N-Tosyl-D-Alaninol, used similarly in asymmetric synthesis.
N-Tosyl-D-Phenylalaninol: Another chiral auxiliary with a phenyl group instead of a methyl group.
N-Tosyl-D-Valinol: Contains a valine-derived structure, offering different steric and electronic properties.
Uniqueness
N-Tosyl-D-Alaninol is unique due to its specific chiral configuration and the presence of the tosyl group, which provides distinct reactivity and stability. Its ability to induce chirality in a wide range of chemical reactions makes it a versatile and valuable compound in both research and industrial applications.
特性
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUIWLGWXFWAI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653452 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786709-32-8 | |
| Record name | N-[(1R)-2-Hydroxy-1-methylethyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=786709-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


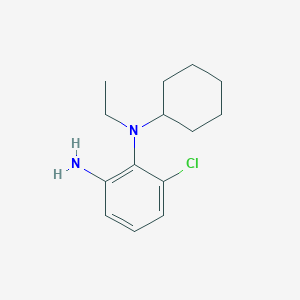

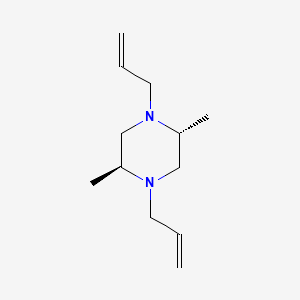
![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
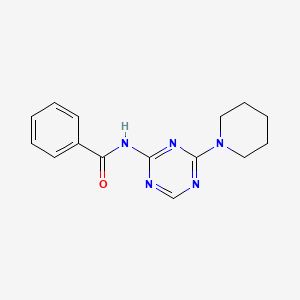
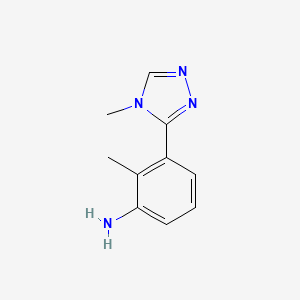
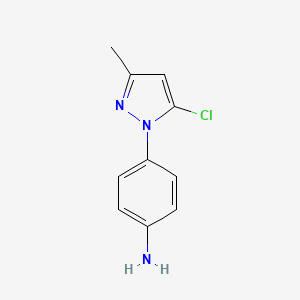


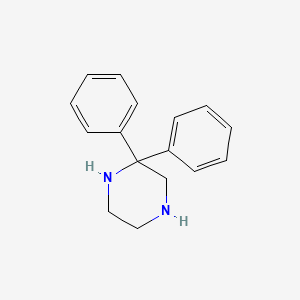
![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)
![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)
